Mepivacaine

Regional Anesthesia Nerve Block Duration of Action

Mepivacaine's uniquely low vasoconstriction potency eliminates epinephrine additives, enabling safe anesthesia in cardiovascular-risk patients. Its intermediate motor block duration (6±4.2 h) ensures predictable recovery for day-case surgery, reducing unplanned healthcare contacts to 0% versus 39.3% with ropivacaine. Neonatal clearance is reduced (2.34 mL/min/kg), requiring age-specific dosing protocols. Procure for targeted applications: upper extremity day-case blocks, dental procedures where epinephrine is contraindicated, and intermediate-duration surgical anesthesia.

Molecular Formula C15H22N2O
Molecular Weight 246.35 g/mol
CAS No. 96-88-8
Cat. No. B158355
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMepivacaine
CAS96-88-8
SynonymsCarbocaïne
Carbocaine
Isocaine
Isogaine
Meaverin
Mecain
Mepihexal
Mepivacain Injektopas
Mepivacain-Injektopas
Mepivacaina Braun
Mepivacaine
Mepivacaine Hydrochloride
Mepivacaine Monohydrochloride
Mepivastesin
Polocaine
Scandicain
Scandicaine
Scandinibsa
Scandonest
Molecular FormulaC15H22N2O
Molecular Weight246.35 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)C)NC(=O)C2CCCCN2C
InChIInChI=1S/C15H22N2O/c1-11-7-6-8-12(2)14(11)16-15(18)13-9-4-5-10-17(13)3/h6-8,13H,4-5,9-10H2,1-3H3,(H,16,18)
InChIKeyINWLQCZOYSRPNW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder
Solubility6.21e-01 g/L

Structure & Identifiers


Interactive Chemical Structure Model





Mepivacaine Procurement Guide: Quantified Differentiation from Comparator Local Anesthetics


Mepivacaine (CAS 96-88-8) is an amide-type local anesthetic agent that binds to specific voltage-gated sodium channels in neuronal cell membranes, inhibiting sodium influx and membrane depolarization [1]. As a member of the n-alkyl-substituted pipecholyl xylidine family, mepivacaine is classified as an intermediate-acting local anesthetic with an elimination half-life of approximately 1.9 to 3.2 hours in adults [2]. Compared to other aminoamide local anesthetics, mepivacaine exhibits the lowest vasoconstriction potency (ED50 ranking: levobupivacaine > ropivacaine > lidocaine > mepivacaine), a property that correlates inversely with its lipid solubility (logP ≈ 2.7) and contributes to its clinical profile [3]. The compound is available in multiple clinical formulations including 1%, 1.5%, 2%, and 3% injectable solutions for local infiltration, peripheral nerve block, and epidural anesthesia [4].

Why Generic Substitution of Mepivacaine Fails: Evidence-Based Differentiation


Mepivacaine cannot be substituted interchangeably with other amide local anesthetics due to material differences in onset kinetics, duration of blockade, vasoactive properties, and metabolic clearance that directly impact clinical outcomes. Direct comparative studies demonstrate that mepivacaine produces a motor block duration of 6.0 ± 4.2 hours versus bupivacaine's 16.4 ± 9.4 hours (P = 0.01), a difference of 10.4 hours that dictates entirely distinct clinical applications [1]. Similarly, mepivacaine exhibits the lowest vasoconstriction potency among common aminoamide anesthetics [2], and its neonatal plasma clearance is only 2.34 mL/min/kg compared to adult values of 5.47 mL/min/kg, mandating age-specific dosing adjustments [3]. These differences are not marginal; they define the compound's suitability for specific surgical contexts, patient populations, and procedural durations.

Mepivacaine Quantitative Evidence: Head-to-Head Comparisons for Procurement Decisions


Motor Block Duration: Mepivacaine vs Bupivacaine in Interscalene Block

In a randomized controlled trial of 64 patients undergoing ultrasound-guided interscalene brachial plexus block, 30 mL of 1.5% mepivacaine produced a motor block duration of 6.0 ± 4.2 hours, whereas 30 mL of 0.5% bupivacaine produced 16.4 ± 9.4 hours (P = 0.01 between mepivacaine and combination groups; P = 0.03 between bupivacaine and combination) [1]. The duration of postoperative analgesia followed the same pattern: 4.9 ± 2.4 hours for mepivacaine versus 14.0 ± 6.2 hours for bupivacaine (P < 0.001) [1]. This 2.7-fold difference in motor block duration and 2.9-fold difference in analgesia duration confirms mepivacaine's classification as an intermediate-acting agent suitable for procedures requiring rapid functional recovery.

Regional Anesthesia Nerve Block Duration of Action

Vasoconstriction Potency Ranking: Mepivacaine Exhibits Lowest ED50 Among Aminoamide Anesthetics

In an in vitro study using isolated rat aortic ring preparations to measure cumulative concentration-response curves, the order of vasoconstriction potency (ED50) among aminoamide local anesthetics was determined as levobupivacaine > ropivacaine > lidocaine > mepivacaine [1]. The ED50 negatively correlated with octanol/buffer partition coefficient (r² = 0.9563; P < 0.001), establishing that mepivacaine's lower lipid solubility (logP ≈ 2.7) underlies its minimal vasoconstrictive effect relative to comparators [1]. This rank-order finding is a class-level inference derived from systematic comparative pharmacology rather than a single head-to-head clinical trial.

Vasoactivity Pharmacodynamics Lipid Solubility

Plasma Clearance in Neonates: Mepivacaine Demonstrates Significantly Reduced Hepatic Clearance

A pharmacokinetic study compared mepivacaine in four premature neonates (dosed subcutaneously) versus six healthy adults (dosed intravenously). Newborns exhibited a significantly longer terminal phase half-life (N mean 8.69 h; A mean 3.17 h) and reduced total plasma clearance (N mean 2.34 mL/min/kg; A mean 5.47 mL/min/kg) [1]. Hepatic blood clearance was markedly lower in neonates (N mean 1.37 mL/min/kg; A mean 5.10 mL/min/kg), while renal clearance was paradoxically higher in neonates (N mean 0.76 mL/min/kg; A mean 0.20 mL/min/kg) [1]. The fraction of unchanged drug excreted was approximately six-fold greater in newborns (43.3%) than in adults (7.1%) with acidified urine [1].

Pediatric Anesthesia Pharmacokinetics Neonatal Metabolism

Postoperative Analgesia Duration: Mepivacaine vs Ropivacaine in Sciatic-Femoral Block

In a prospective, randomized, double-blind study of 45 patients undergoing sciatic-femoral nerve block for hallux valgus repair, 2% mepivacaine provided postoperative analgesia for 251 ± 47 minutes, compared to 670 ± 227 minutes for 0.75% ropivacaine and 880 ± 312 minutes for 0.5% bupivacaine (P = 0.0001 for mepivacaine vs both comparators) [1]. Onset of sensory and motor blockade was similar between mepivacaine and ropivacaine but significantly faster than bupivacaine (P = 0.002 and P = 0.001, respectively) [1]. Resolution of motor block occurred earlier with mepivacaine than with ropivacaine or bupivacaine (P = 0.005 and P = 0.0001) [1].

Postoperative Pain Sciatic Nerve Block Analgesic Duration

Rebound Pain and Unplanned Healthcare Contacts: Mepivacaine vs Ropivacaine

A randomized single-center study of 90 patients undergoing surgical repair of distal radial fractures compared supraclavicular block with mepivacaine 1% (n=30) versus ropivacaine 0.5% (n=30) versus general anesthesia (n=30) [1]. At 24 hours post-surgery, mean Numeric Rating Scale (NRS) pain scores were significantly lower in the mepivacaine group (P = 0.018) [1]. Median NRS over days 0-3 was 1 (IQR 0.3-3.3) for mepivacaine versus 2.7 (IQR 1.3-4.2) for ropivacaine (P = 0.017), and median opioid equivalent consumption was 30 mg (IQR 10-80) versus 85 mg (IQR 45-125) respectively (P = 0.004) [1]. Unplanned healthcare contacts occurred in 0% of mepivacaine patients versus 39.3% of ropivacaine patients [1].

Rebound Pain Healthcare Utilization Day Surgery

Pharmacologic Profile: Mepivacaine vs Common Local Anesthetics

A comparative pharmacologic analysis of common local anesthetics provides the following cross-agent data: Mepivacaine exhibits relative potency of 2, potency-toxicity ratio of 2.2, pKa of 7.8, elimination half-life of 114 minutes, and protein binding of 78% [1]. Comparator data: Bupivacaine (potency 8, potency-toxicity 2, pKa 8.1, half-life 162 min, protein binding 95.6%); Ropivacaine (potency 4, potency-toxicity 2.25, pKa 8.1, half-life 96 min, protein binding 94%); Lidocaine (potency 2, potency-toxicity 2, pKa 7.9, half-life 96 min, protein binding 64.3%); Prilocaine (potency 2, potency-toxicity 2.7, pKa 7.7, half-life 93 min, protein binding 55%) [1].

Comparative Pharmacology Potency Protein Binding

Mepivacaine Application Scenarios: Evidence-Based Selection Criteria


Ambulatory and Day-Case Orthopedic Surgery Requiring Rapid Functional Recovery

Mepivacaine is optimally suited for upper extremity day-case procedures such as arthroscopic shoulder surgery and distal radial fracture repair where predictable block resolution enables timely patient discharge. Evidence from randomized controlled trials demonstrates motor block duration of 6.0 ± 4.2 hours with 1.5% mepivacaine versus 16.4 ± 9.4 hours with bupivacaine (P = 0.01) in interscalene block [1]. Crucially, mepivacaine eliminates unplanned healthcare contacts (0% vs 39.3% with ropivacaine) and reduces postoperative opioid consumption by 55 mg median reduction over three days [2]. This evidence supports procurement of mepivacaine for surgical centers prioritizing early ambulation, reduced healthcare resource utilization, and avoidance of rebound pain complications.

Pediatric and Cardiovascularly Compromised Patients Requiring Epinephrine-Free Anesthesia

Mepivacaine's lowest intrinsic vasoconstriction potency among aminoamide local anesthetics (ED50 ranking: levobupivacaine > ropivacaine > lidocaine > mepivacaine) enables effective anesthesia without epinephrine additives [1]. In a randomized controlled trial of pediatric pulpectomy, 3% plain mepivacaine provided effective anesthesia with significantly lower heart rate (P < 0.0001) and reduced postoperative pain scores (P = 0.0046) compared to lidocaine with epinephrine [2]. However, procurement for neonatal populations requires explicit attention to pharmacokinetic differences: mepivacaine clearance in neonates is only 2.34 mL/min/kg versus 5.47 mL/min/kg in adults, with half-life extending from 3.17 hours to 8.69 hours [3]. This necessitates stringent dosing protocols distinct from adult administration.

Procedures Requiring Intermediate Duration with Reduced Motor Block

For surgical contexts requiring anesthesia duration between that of lidocaine and bupivacaine, mepivacaine's pharmacologic profile provides a precisely defined intermediate option. Comparative pharmacologic data demonstrate that mepivacaine's protein binding (78%) and elimination half-life (114 minutes) fall between lidocaine (64.3%, 96 min) and long-acting agents such as bupivacaine (95.6%, 162 min) and ropivacaine (94%, 96 min) [1]. In sciatic-femoral nerve block, mepivacaine 2% provided postoperative analgesia for 251 ± 47 minutes versus 670 ± 227 minutes for ropivacaine 0.75% (P = 0.0001) [2]. This intermediate profile supports procurement for procedures where lidocaine's duration is insufficient but extended motor blockade from long-acting agents would delay postoperative neurological assessment or mobilization.

Dental Procedures Where Vasoconstrictor Avoidance is Clinically Indicated

Mepivacaine 3% plain solution is specifically indicated for dental procedures in patients where epinephrine-containing formulations are contraindicated (hypertension, hyperthyroidism, diabetes mellitus). Clinical evidence supports this indication: in inferior alveolar nerve block, 2% mepivacaine with epinephrine achieved a success rate within 10 minutes of 91.2% compared to 78.6% for 2% lidocaine with epinephrine [1]; in pediatric endodontics, plain 3% mepivacaine provided effective anesthesia with superior hemodynamic stability compared to lidocaine with adrenaline [2]. However, articaine 4% demonstrates faster onset and longer duration in third molar extractions (P < 0.05 for onset, P < 0.01 for duration) [3], indicating that mepivacaine procurement should be targeted specifically to cases prioritizing epinephrine avoidance rather than maximal anesthetic efficacy.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Mepivacaine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.